(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid
CAS No.: 646532-96-9
Cat. No.: VC16906487
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 646532-96-9 |
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Molecular Formula | C11H11NO4 |
Molecular Weight | 221.21 g/mol |
IUPAC Name | (2R,3R)-3-(benzylcarbamoyl)oxirane-2-carboxylic acid |
Standard InChI | InChI=1S/C11H11NO4/c13-10(8-9(16-8)11(14)15)12-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1 |
Standard InChI Key | DDTXURLIGXMPKG-RKDXNWHRSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CNC(=O)[C@H]2[C@@H](O2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2C(O2)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular architecture of (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid centers on a three-membered epoxide (oxirane) ring fused to a carboxylic acid group at position 2 and a benzylcarbamoyl moiety at position 3. The (2R,3R) stereochemistry dictates its spatial orientation, influencing both physicochemical behavior and biological interactions . Key structural features include:
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Epoxide Ring: The strained cyclic ether enhances electrophilicity, enabling nucleophilic attack at the oxygen atoms, a property exploited in protease inhibition .
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Benzylcarbamoyl Group: Introduces hydrophobicity and potential π-π stacking interactions with aromatic residues in biological targets .
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Carboxylic Acid: Facilitates hydrogen bonding and salt formation, critical for solubility and binding affinity .
Comparative analysis with stereoisomers, such as (2S,3S) or (2R,3S) configurations, reveals stark differences in biological activity. For instance, the (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid exhibits distinct hydrogen-bonding patterns due to its staggered conformation, underscoring the role of stereochemistry in molecular stability .
Physicochemical Properties and Stability
The compound’s stability is governed by intramolecular interactions and external conditions:
In aqueous environments, the carboxylic acid group ionizes (pKa ~2.5), enhancing solubility, while the benzylcarbamoyl group promotes membrane permeability .
Biological Activity and Mechanistic Insights
Although direct pharmacological data are scarce, the compound’s structural similarity to aza-peptide epoxides suggests potential as a cysteine protease inhibitor . Key mechanisms may include:
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Covalent Binding: The epoxide’s electrophilic carbons react with nucleophilic cysteine residues in protease active sites, forming irreversible adducts .
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Selectivity: The benzylcarbamoyl group may confer specificity toward cathepsins or caspases, implicated in neurodegenerative and inflammatory diseases .
Comparative studies highlight that stereochemistry profoundly affects inhibitory potency. For example, the (2S,3R)-isomer of a related benzyloxycarbonyl derivative shows reduced activity compared to its (2R,3R) counterpart due to misalignment with target binding pockets .
Applications in Medicinal Chemistry and Beyond
Chemical Intermediate
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Peptide Mimetics: The benzylcarbamoyl group serves as a protected amine precursor in solid-phase synthesis .
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Chiral Building Blocks: Enantiopure epoxides are valuable for asymmetric synthesis of pharmaceuticals .
Comparative Analysis with Structural Analogs
The table below contrasts (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid with key analogs:
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